molecular formula C9H12Cl2O3 B8466120 2,2-Dichloro-3-oxocyclobutyl pivalate

2,2-Dichloro-3-oxocyclobutyl pivalate

Cat. No. B8466120
M. Wt: 239.09 g/mol
InChI Key: MESZFVRIHLSAKD-UHFFFAOYSA-N
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Patent
US08633315B2

Procedure details

To a stirred mixture of vinyl pivalate (30 g, 234 mmol) and zinc (31 g, 468 mmol) in ether (300 ml) was added a solution of 2,2,2-trichloroacetyl chloride (55 g, 304 mmol) in ether (300 ml) dropwise (2-3 h) in a water bath. (Note: fast addition causes the reaction temp. to elevate) while maintaining the reaction temperature between 15-30° C. After the reaction was done (stained with KMnO4 solution), it was filtered through Celite. The filtrate was washed with cold water, brine, dried over MgSO4 and concentrated to give the title compound as an orange solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
31 g
Type
catalyst
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC=C)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Cl[C:11]([Cl:16])([Cl:15])[C:12](Cl)=[O:13].[O-][Mn](=O)(=O)=O.[K+].[CH3:23][CH2:24][O:25]CC>[Zn]>[C:1]([O:13][CH:12]1[CH2:23][C:24](=[O:25])[C:11]1([Cl:16])[Cl:15])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC=C
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
31 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(Note: fast addition
CUSTOM
Type
CUSTOM
Details
the reaction temp
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with cold water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC1C(C(C1)=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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